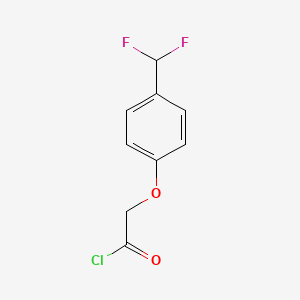
2-(4-(Difluoromethyl)phenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 4-(difluoromethyl)phenol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)phenoxy)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride, can be used to facilitate electrophilic aromatic substitution.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are often used to maintain reaction conditions.
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Nitrated or Halogenated Derivatives: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(4-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive compounds.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)phenol: Lacks the acetyl chloride group but shares the difluoromethyl-substituted phenoxy structure.
2-(4-(Trifluoromethyl)phenoxy)acetyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(4-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of both the difluoromethyl group and the acetyl chloride moiety
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-3-1-6(2-4-7)9(11)12/h1-4,9H,5H2 |
InChI Key |
HDHWLHPLSJAXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


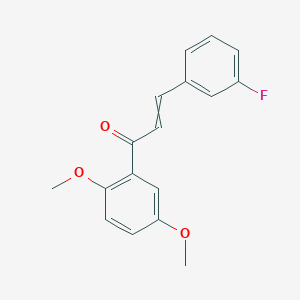
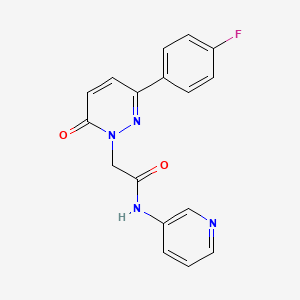
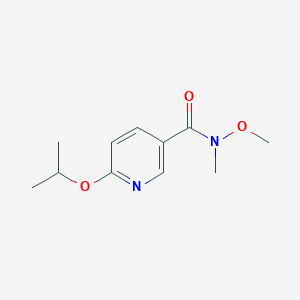


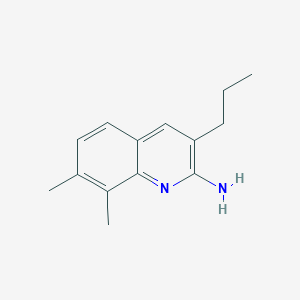
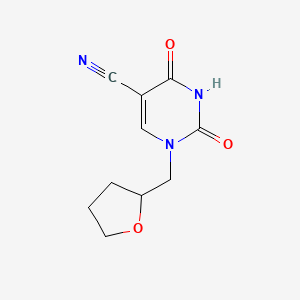

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)
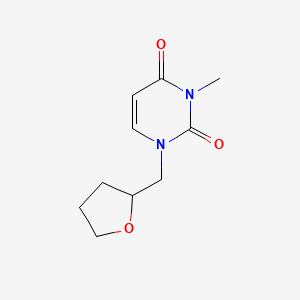


![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)
![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
